molecular formula C16H18O2 B1619352 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene CAS No. 53223-37-3

1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene

Cat. No.: B1619352
CAS No.: 53223-37-3
M. Wt: 242.31 g/mol
InChI Key: VWCPKTUHLKRBQP-UHFFFAOYSA-N
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Description

1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H18O2 It is known for its unique structure, which includes a benzene ring substituted with a methyl group and an ethoxy group linked to another benzene ring through an ether linkage

Scientific Research Applications

1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene has several applications in scientific research:

Preparation Methods

The synthesis of 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate. For this compound, the synthesis might involve the reaction of 2-methylphenol with 1-bromo-2-(2-methylphenoxy)ethane under basic conditions to form the desired ether linkage .

Chemical Reactions Analysis

1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action for 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ether linkage and the aromatic rings, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene include other benzene derivatives with ether linkages, such as:

  • 1-Methyl-2-[2-(phenoxy)ethoxy]benzene
  • 1-Methyl-2-[2-(2-chlorophenoxy)ethoxy]benzene
  • 1-Methyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene

These compounds share structural similarities but differ in the substituents on the benzene rings, which can significantly affect their chemical properties and reactivity.

Properties

IUPAC Name

1-methyl-2-[2-(2-methylphenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-13-7-3-5-9-15(13)17-11-12-18-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCPKTUHLKRBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967777
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53223-37-3
Record name NSC128084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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